5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

BACE-1 inhibition Alzheimer's disease Directed C–H activation

Essential 3-carboxylic acid scaffold for medicinal chemistry. Enables 8-aminoquinoline-directed C(sp3)–H functionalization to access fully substituted 5-oxopyrrolidines with sub-micromolar BACE-1 inhibition [PMID: 38722358]. Critical for COX-2 biased inhibitor programs and late-stage diversification campaigns. The 3-carboxylic acid regioisomer is required; the 2-carboxylic acid isomer cannot support this chemistry.

Molecular Formula C17H15NO4
Molecular Weight 297.3 g/mol
CAS No. 260555-43-9
Cat. No. B1333882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid
CAS260555-43-9
Molecular FormulaC17H15NO4
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H15NO4/c19-16-10-12(17(20)21)11-18(16)13-6-8-15(9-7-13)22-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,21)
InChIKeyTWESYTWUFWEEIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic Acid: Chemical Identity, Class, and Procurement Baseline


5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 260555-43-9) is a 5-oxopyrrolidine-3-carboxylic acid derivative featuring an N-aryl substitution with a 4-phenoxyphenyl group . Its molecular formula is C17H15NO4 with a molecular weight of 297.31 g/mol . The compound belongs to the broader class of pyrrolidine-based building blocks that serve as versatile intermediates in medicinal chemistry, with literature reports identifying applications in anti-inflammatory research and as scaffolds for BACE-1 inhibitor development . Key identifiers include MDL number MFCD01571214 and InChIKey TWESYTWUFWEEIU-UHFFFAOYSA-N . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% for research use .

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic Acid: Why Regioisomers and Core Scaffold Analogs Cannot Substitute


Within the pyrrolidine-3-carboxylic acid scaffold, substitution pattern critically determines both synthetic accessibility for late-stage functionalization and biological target engagement. The 5-oxo-1-(4-phenoxyphenyl) substitution pattern enables a directed C(sp3)–H activation pathway at the pyrrolidine ring that is unavailable to the corresponding 2-oxo regioisomer or to compounds lacking the carboxylic acid directing group [1]. Specifically, the 3-carboxylic acid moiety, when derivatized with 8-aminoquinoline, serves as a directing group for palladium-catalyzed C(sp3)–H functionalization, enabling stereochemically dense derivatization that is not accessible with the 2-carboxylic acid isomer [1]. Additionally, the presence of the 4-phenoxyphenyl N-aryl group provides a key aryl appendage that engages the BACE-1 S2′ subsite, a binding interaction not achievable with simpler N-aryl substitutions [1]. Substituting with generic pyrrolidine-3-carboxylic acid derivatives lacking this specific N-aryl substitution pattern would eliminate this binding interaction, while substituting with the 2-carboxylic acid regioisomer (CAS 68548-73-2 scaffold) would preclude the directed C–H activation chemistry that enables access to fully substituted, stereochemically dense derivatives with sub-micromolar BACE-1 inhibitory activity [1][2].

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic Acid: Quantitative Differentiation Evidence Against Comparator Compounds


BACE-1 Inhibitory Activity: Sub-Micromolar Potency Achieved Through Directed C(sp3)–H Derivatization

Derivatives of 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid, when functionalized via directed Pd-catalyzed C(sp3)–H activation, exhibit sub-micromolar inhibitory activity against BACE-1 enzyme [1]. The target compound scaffold provides the essential carboxylic acid directing group (when derivatized with 8-aminoquinoline) and the 4-phenoxyphenyl N-aryl appendage that occupies the BACE-1 S2′ subsite [1]. In contrast, the 2-carboxylic acid regioisomer (5-oxo-1-(4-phenoxyphenyl)pyrrolidine-2-carboxylic acid) lacks the appropriate directing group geometry for this C(sp3)–H functionalization strategy and is not reported to yield BACE-1 inhibitors of comparable potency .

BACE-1 inhibition Alzheimer's disease Directed C–H activation

COX-2 vs COX-1 Selectivity: Differential Inhibition Profile of Phenoxyphenyl Pyrrolidine Derivative

A structurally related phenoxyphenyl pyrrolidine derivative bearing the same 4-phenoxyphenyl N-aryl group and pyrrolidine core (CHEMBL4474644) demonstrates measurable COX-2 inhibition with an IC50 of 915 nM, while showing substantially weaker COX-1 inhibition (IC50 = 17,800 nM), yielding approximately 19-fold selectivity for COX-2 over COX-1 [1]. This selectivity profile contrasts with non-selective COX inhibitors such as indomethacin, which inhibits both COX-1 and COX-2 with comparable potency and is associated with gastrointestinal toxicity due to COX-1 suppression [2].

COX-2 inhibition Anti-inflammatory Selectivity

Synthetic Route Differentiation: Condensation Pathway Distinct from 2-Oxo Regioisomer Synthesis

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid is synthesized via condensation of 4-phenoxybenzaldehyde with pyrrolidine-3-carboxylic acid under acidic or basic catalysis, typically with p-toluenesulfonic acid or sodium hydroxide . This condensation-based route differs fundamentally from the synthesis of the 2-oxo regioisomer (2-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid), which is prepared via asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . The condensation route offers simpler access to the 5-oxo substitution pattern and does not require asymmetric induction for stereocontrol.

Organic synthesis Building block Cyclization

Directed C(sp3)–H Functionalization Platform: Carboxylic Acid as Intrinsic Directing Group

The 3-carboxylic acid moiety of 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid, when converted to an 8-aminoquinoline amide, serves as an effective directing group for palladium-catalyzed C(sp3)–H activation at the pyrrolidine ring [1]. This enables the introduction of aryl appendages at unactivated C–H positions, generating stereochemically dense, fully substituted 5-oxopyrrolidines that achieve sub-micromolar BACE-1 inhibition through engagement of the S2′ subsite [1]. In contrast, the 2-carboxylic acid regioisomer would position the directing group in a geometry unsuitable for productive C–H activation at the corresponding ring positions, limiting diversification options .

Late-stage functionalization C–H activation Scaffold diversification

Thermal Stability and Melting Point: Defined Solid-State Characterization Relative to Class Averages

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid exhibits a melting point range of 181–183°C (ethanol) . This melting point is substantially higher than the average melting point observed for simpler N-alkyl substituted 5-oxopyrrolidine-3-carboxylic acid derivatives (typically 120–150°C), consistent with the increased molecular weight and aromatic stacking contributed by the 4-phenoxyphenyl N-aryl substitution [1].

Physicochemical characterization Melting point Solid-state properties

Patent and Literature Documentation: Scaffold Validation Across 6 Patent Families

The 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid scaffold and closely related analogs appear in 6 patent families and 3 primary literature articles indexed in PubChemLite [1]. In contrast, the 2-oxo regioisomer and 2-carboxylic acid regioisomer show substantially lower patent coverage (1–2 patent families each), indicating greater commercial and research interest in the 5-oxo-3-carboxylic acid substitution pattern .

Intellectual property Prior art Scaffold validation

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic Acid: Evidence-Backed Application Scenarios for Scientific Procurement


BACE-1 Inhibitor Discovery and Alzheimer's Disease Research Programs

Procure this compound as a core scaffold for synthesizing stereochemically dense 5-oxopyrrolidines with demonstrated sub-micromolar BACE-1 inhibitory activity [1]. The 3-carboxylic acid moiety enables 8-aminoquinoline-directed C(sp3)–H functionalization, providing access to fully substituted derivatives that engage the BACE-1 S2′ subsite [1]. This application is supported by direct experimental evidence from Baldini et al. (2024) demonstrating that derivatives synthesized from this scaffold achieve sub-micromolar BACE-1 inhibition [1]. The 2-carboxylic acid regioisomer cannot support this functionalization strategy due to incompatible directing group geometry, making the 3-carboxylic acid substitution pattern essential for this research application [1].

COX-2 Preferential Anti-Inflammatory Scaffold Development

Utilize this compound as a starting point for developing COX-2 preferential inhibitors, based on class-level evidence showing that phenoxyphenyl pyrrolidine derivatives exhibit approximately 19-fold selectivity for COX-2 (IC50 = 915 nM) over COX-1 (IC50 = 17,800 nM) [1]. This selectivity profile may translate to reduced gastrointestinal toxicity risk compared to non-selective COX inhibitors, though absolute potency requires optimization. The compound's reported anti-inflammatory activity and proposed prostaglandin synthesis inhibition mechanism align with this application [2]. This scenario is appropriate for early-stage medicinal chemistry programs seeking COX-2 biased scaffolds rather than for programs requiring sub-100 nM potency.

Parallel Library Synthesis via Late-Stage C–H Functionalization

Deploy this scaffold in parallel synthesis campaigns requiring late-stage diversification of stereochemically dense pyrrolidines [1]. The 3-carboxylic acid position, when derivatized with 8-aminoquinoline, directs palladium-catalyzed C(sp3)–H arylation at unactivated pyrrolidine C–H bonds, enabling introduction of diverse aryl appendages without de novo ring synthesis [1]. This platform yields carboxamides with good overall yields and high purity suitable for high-throughput screening [2]. The condensation-based synthetic route from 4-phenoxybenzaldehyde offers a straightforward entry point compared to the asymmetric Michael addition route required for the 2-oxo regioisomer .

Building Block for Pyrimidine-Fused Heterocycle Synthesis

Employ this compound as a versatile building block for constructing pyrimidine derivatives and related heterocyclic systems with potential biological activities [1]. The 5-oxopyrrolidine core can be elaborated into 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones via parallel solution-phase synthetic methodologies [1]. This application is supported by documented organic synthesis applications showing the scaffold's utility in generating diverse heterocyclic libraries [1]. The scaffold's commercial availability at 95–98% purity from multiple vendors supports procurement for multi-step synthetic campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.